2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N,N-diphenylacetamide
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Overview
Description
2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N,N-diphenylacetamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, an ethylamino group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N,N-diphenylacetamide typically involves multiple steps. One common method includes the reaction of 2-(4-chlorophenyl)ethylamine with an appropriate acylating agent to form the intermediate product. This intermediate is then reacted with N,N-diphenylacetamide under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N,N-diphenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N,N-diphenylacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)ethylamine: Shares the chlorophenyl and ethylamine groups but lacks the diphenylacetamide moiety.
N,N-diphenylacetamide: Contains the diphenylacetamide group but lacks the chlorophenyl and ethylamine groups.
Uniqueness
2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N,N-diphenylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C24H23ClN2O3 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide |
InChI |
InChI=1S/C24H23ClN2O3/c25-20-13-11-19(12-14-20)15-16-26-23(28)17-30-18-24(29)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14H,15-18H2,(H,26,28) |
InChI Key |
KAYBEHXZCKULQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCC(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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